molecular formula C9H12N2O4 B2772372 2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid CAS No. 1260636-92-7

2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid

Cat. No.: B2772372
CAS No.: 1260636-92-7
M. Wt: 212.205
InChI Key: ONKUFUVWKZFEIZ-UHFFFAOYSA-N
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Description

2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-methylpyridine derivatives, which undergo a series of functional group transformations including hydroxylation and amination. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of continuous flow reactors could also be explored to enhance the scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, potentially leading to new compounds with different properties.

Scientific Research Applications

2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid include other pyridine derivatives with hydroxyl and amino substitutions. Examples include:

  • 2-Amino-3-hydroxy-4-methylpyridine
  • 2-Amino-5-hydroxymethyl-3-methylpyridine

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4-8(13)6(7(10)9(14)15)5(3-12)2-11-4/h2,7,12-13H,3,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUFUVWKZFEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(C(=O)O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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